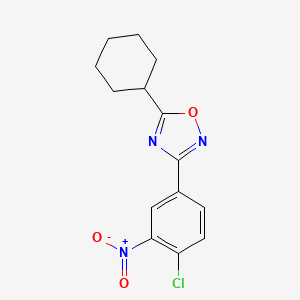

3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole, often involves cyclization of POCl3 with N,N′-diacylhydrazines. A common approach includes the Huisgen reaction or variations thereof to construct the oxadiazole ring, a process that can yield compounds with significant structural diversity and potential biological activity (Limbach, Detert, & Schollmeyer, 2016).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives shows that the oxadiazole ring can form nearly planar units, which are crucial for the compound's interaction with biological targets. The orientation of substituent groups, such as nitro and chloro groups, significantly affects the molecule's overall shape and electronic distribution, influencing its chemical reactivity and potential applications (Fun, Rosli, Rai, Isloor, & Shetty, 2010).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including cycloadditions and substitutions, which are influenced by the presence of nitro and chloro substituents. These reactions can be utilized to further modify the compound, enhancing its biological activity or altering its physical properties for specific applications (Suga, Shi, & Ibata, 1998).

Physical Properties Analysis

The physical properties, including crystal structure and melting points, of 1,2,4-oxadiazole derivatives can be determined through X-ray crystallography and differential scanning calorimetry. These properties are critical for understanding the compound's stability, solubility, and suitability for various applications (Abboud, Lafta, & Tomi, 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with nucleophiles or electrophiles, are pivotal for its functional applications. The presence of electron-withdrawing groups like nitro and chloro influences its electrophilic and nucleophilic reaction pathways, making it a versatile intermediate for further chemical modifications (Androsov & Neckers, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1,3,4-oxadiazoles, including derivatives similar to the compound , have been synthesized and evaluated for various biological activities. For instance, Jafari et al. (2017) synthesized some 2,5 disubstituted 1,3,4-oxadiazole derivatives and assessed their antibacterial and antifungal activities. The compounds demonstrated significant activity against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents Jafari et al., 2017.

Reactivity and Compound Formation

The reactivity of oxadiazole derivatives has been a subject of study to understand their potential in forming new compounds with various properties. For example, Suga et al. (1998) explored the formation of 2,5-dihydro-1,2,4-oxadiazoles through formal cycloaddition of oxazoles with nitrosobenzene derivatives, indicating the compound's utility in synthesizing structurally diverse derivatives Suga et al., 1998.

Structural and Chemical Properties

The structural and chemical properties of oxadiazole derivatives have been extensively studied. For instance, Fun et al. (2010) analyzed the structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, discussing the molecular angles and hydrogen bonds in the crystal structure, which are essential for understanding the compound's chemical behavior and reactivity Fun et al., 2010.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that 4-chloro-3-nitrophenol, a related compound, is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides .

Mode of Action

JHN is reported , which might suggest potential interactions with microbial enzymes.

Biochemical Pathways

JHN , indicating its potential involvement in microbial metabolic pathways.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)13-16-14(21-17-13)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCJHOGVWAZTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)